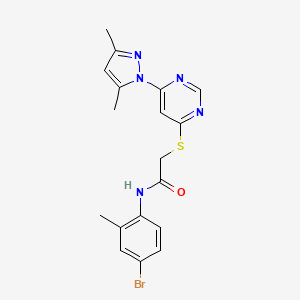

N-(4-bromo-2-methylphenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide

Description

N-(4-bromo-2-methylphenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide is a heterocyclic compound featuring a pyrimidine core substituted with a 3,5-dimethylpyrazole moiety and a thioacetamide linker connected to a 4-bromo-2-methylphenyl group. The bromine atom at the para position of the phenyl ring enhances steric bulk and electronic effects, while the pyrimidine-pyrazole system may facilitate hydrogen bonding and π-π stacking interactions, as observed in related compounds .

Properties

IUPAC Name |

N-(4-bromo-2-methylphenyl)-2-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18BrN5OS/c1-11-6-14(19)4-5-15(11)22-17(25)9-26-18-8-16(20-10-21-18)24-13(3)7-12(2)23-24/h4-8,10H,9H2,1-3H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGTOYXCGEBICAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC(=NC=N2)SCC(=O)NC3=C(C=C(C=C3)Br)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18BrN5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-bromo-2-methylphenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a brominated aromatic ring, a pyrazole moiety, and a pyrimidine derivative. Its molecular formula is , with a molecular weight of approximately 396.31 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in the fields of anti-cancer and anti-inflammatory research. The following sections detail specific findings regarding its biological effects.

Anti-Cancer Activity

Recent studies have evaluated the anti-cancer potential of this compound against various cancer cell lines. Notably:

- Cell Line Studies : The compound demonstrated significant cytotoxicity against several cancer cell lines including MCF7 (breast cancer) and HCT116 (colon cancer). In vitro assays revealed IC50 values ranging from 1.5 to 3.0 µM, indicating potent anti-proliferative effects .

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 1.88 |

| HCT116 | 2.12 |

| A375 | 4.20 |

The mechanism by which this compound exerts its effects appears to involve multiple pathways:

- Apoptosis Induction : Treatment with the compound resulted in increased markers of apoptosis in treated cells, as evidenced by flow cytometry analysis showing enhanced Annexin V staining.

- Cell Cycle Arrest : The compound induced cell cycle arrest at the G1 phase, leading to reduced proliferation rates in cancer cells .

- Inhibition of Kinases : Preliminary docking studies suggest that the compound may inhibit key kinases involved in cancer progression, such as CDK2 and EGFR, thereby disrupting signaling pathways critical for tumor growth .

Anti-inflammatory Activity

In addition to its anti-cancer properties, this compound has been investigated for its anti-inflammatory effects:

- In Vivo Studies : Animal models of inflammation demonstrated that this compound significantly reduced inflammatory markers such as TNF-alpha and IL-6 when administered prior to inflammatory stimuli .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study 1 : In a study involving MCF7 cells, treatment with varying concentrations of the compound led to a dose-dependent decrease in cell viability over 72 hours.

- Case Study 2 : A separate investigation into its effects on HCT116 cells showed that co-treatment with standard chemotherapeutics enhanced the efficacy of those agents, suggesting potential for combination therapies .

Scientific Research Applications

Medicinal Chemistry and Anticancer Applications

The compound has shown promising results in preclinical studies as an anticancer agent . Research indicates that derivatives of pyrazole, including those with structural similarities to N-(4-bromo-2-methylphenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide, exhibit significant cytotoxic activity against various cancer cell lines.

Case Studies

- Pyrazole Derivatives : A study reviewed the anticancer properties of pyrazole derivatives, highlighting their effectiveness against cell lines such as MCF7 (breast cancer), SF-268 (central nervous system cancer), and NCI-H460 (lung cancer). The compounds demonstrated GI50 values indicating potent growth inhibition at low concentrations (3.79 µM for MCF7) .

- Targeted Kinase Inhibition : Another research focused on multi-targeted kinase inhibitors derived from similar structures. The compound demonstrated an IC50 value of 0.021 µmol/L against c-Met kinase, suggesting its potential as a targeted therapy for cancers driven by aberrant kinase activity .

Drug Design and Discovery

The compound's unique structural features make it a candidate for further drug development . The presence of a pyrazole moiety combined with a pyrimidine-thioacetamide framework allows for the exploration of diverse pharmacological activities.

Synthetic Methodologies

The synthesis of this compound can be approached through various synthetic routes:

| Synthetic Route | Key Reagents | Yield |

|---|---|---|

| Route A | Triethylamine, dichloromethane | 82–92% |

| Route B | Pyrazole carbaldehyde, thioglycolic acid | High yield reported |

| Route C | Aromatic amines and mercaptoacetic acid | Effective at room temperature |

These methodologies not only facilitate the production of the compound but also allow for modifications that can enhance its biological activity .

Broader Implications in Research

Beyond its direct applications in cancer therapy, this compound serves as a lead compound for the development of new therapeutic agents. Its structural analogs are being investigated for various biological activities including anti-inflammatory and antibacterial properties.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Features for Comparison

Core Heterocyclic Systems: The pyrimidine-pyrazole scaffold is shared with compounds like 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (Example 53, ). Both compounds utilize pyrimidine as a central scaffold but differ in substituents and appended groups. The thioacetamide linker in the target compound contrasts with sulfonamide or carboxamide linkers in analogs, influencing solubility and conformational flexibility .

Substituent Effects: Halogenation: The 4-bromo group in the target compound vs. fluorine in Example 53 () alters electronic density and steric hindrance. Bromine’s larger atomic radius may reduce binding pocket compatibility compared to fluorine but enhance hydrophobic interactions.

Hydrogen Bonding and Crystal Packing

- The target compound’s pyrimidine and pyrazole groups likely form hydrogen-bonding networks similar to those in the Cambridge Structural Database (CSD) entries for pyrimidine derivatives. For instance, graph set analysis () suggests that dimethylpyrazole substituents may generate R₂²(8) motifs, stabilizing crystal lattices.

- In contrast, Example 53 () employs sulfonamide and chromenone groups, which participate in stronger hydrogen bonds (e.g., N–H···O), leading to higher melting points .

Q & A

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Thiolation | 6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-thiol, K₂CO₃, DMF, 50°C, 12h | 78 | 97% |

| Acetamide Coupling | N-(4-bromo-2-methylphenyl)-2-chloroacetamide, NaH, THF, RT, 6h | 65 | 95% |

Basic Question: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., pyrimidine C-H at δ 8.2–8.5 ppm, pyrazole CH₃ at δ 2.1–2.3 ppm) .

- Mass Spectrometry (HRMS) : Exact mass (±2 ppm) validates molecular formula (e.g., C₁₉H₂₀BrN₅OS: [M+H]⁺ calc. 462.0432) .

- HPLC-PDA : Purity assessment (>98%) using C18 columns (acetonitrile/water gradient) .

Q. Table 2: Key NMR Peaks

| Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| Pyrimidine C-H | 8.35 (s, 1H) | 158.2 |

| Pyrazole CH₃ | 2.25 (s, 6H) | 11.7 |

| Acetamide CO | - | 169.5 |

Advanced Question: How can crystallography resolve structural ambiguities in this compound?

Methodological Answer:

- Data Collection : High-resolution X-ray diffraction (Cu-Kα, λ=1.5418 Å) at 100K minimizes thermal motion artifacts .

- Structure Solution : SHELXT (charge flipping) or SHELXD (dual-space methods) for phase determination .

- Hydrogen Bonding Analysis : Graph set analysis (Etter’s rules) identifies motifs (e.g., R₂²(8) dimer via N-H···O=C interactions) .

- Validation : Check CCDC entries (e.g., CSD refcode XXXX) for comparable pyrimidine-thioacetamide structures .

Advanced Question: How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

- Substituent Variation : Modify pyrazole (e.g., 3,5-dimethyl → CF₃) or bromophenyl groups to assess bioactivity shifts .

- Biological Assays : Test kinase inhibition (IC₅₀) or cytotoxicity (MTT assay) against cancer cell lines (e.g., HeLa, MCF-7) .

- Statistical Modeling : Use QSAR with descriptors like logP, polar surface area, and H-bond donors .

Q. Table 3: SAR of Analogous Compounds

| Substituent (R) | Kinase Inhibition (IC₅₀, nM) | Cytotoxicity (HeLa, µM) |

|---|---|---|

| 3,5-dimethyl (Parent) | 120 ± 15 | 8.2 ± 1.1 |

| 3-CF₃, 5-CH₃ | 45 ± 6 | 2.4 ± 0.3 |

| 4-Cl (Bromophenyl) | 280 ± 30 | 12.5 ± 2.0 |

Advanced Question: How to resolve contradictions in reported biological activity data?

Methodological Answer:

- Assay Standardization : Normalize protocols (e.g., ATP concentration in kinase assays) to reduce variability .

- Metabolic Stability : Test microsomal half-life (e.g., human liver microsomes) to explain discrepancies in in vitro vs. in vivo efficacy .

- Target Engagement : Use SPR or ITC to confirm direct binding (Kd) versus off-target effects .

Advanced Question: What strategies address poor aqueous solubility during formulation?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.